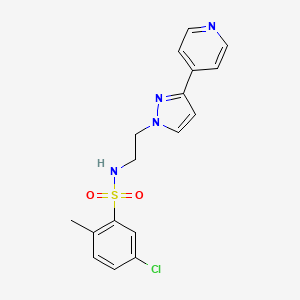![molecular formula C20H18N4O3S B2839961 3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242885-66-0](/img/structure/B2839961.png)
3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class of compounds . It contains methoxyphenyl and methoxybenzyl groups attached to the triazolopyrazine core. The presence of these groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity.
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are typically synthesized through a series of reactions involving the formation of the triazolopyrazine core followed by the attachment of various functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the methoxyphenyl and methoxybenzyl groups. These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could potentially increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Phosphodiesterase Type 4 Inhibitors
Compounds derived from pyrazolo[1,5-a]-1,3,5-triazines, which are structurally related, have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4). These compounds exhibit high isoenzyme selectivity and have shown strong inhibitory action against LPS-induced TNFalpha release from human mononuclear cells, suggesting potential for treating inflammatory diseases (Raboisson et al., 2003).
Antibacterial and Antifungal Activities
Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and their derivatives exhibit potent inhibitory activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibacterial agents. Their presence in the structure significantly influences their antimicrobial efficacy (Reddy et al., 2013).
Anticancer Activity
Derivatives of 1,2,4-triazolo[4,3-a]pyrazines and related scaffolds have been explored for their potential anticancer activities. Compounds with modifications at certain positions of the ring system have shown to inhibit the growth of human cancer cell lines, indicating their potential as anticancer agents. These findings support the exploration of triazolo[4,3-a]pyrazin derivatives in oncology research (Various Authors, 2020; Jilloju et al., 2021).
Kinase Inhibitors and Antiviral Activities
Certain derivatives have shown promising in vitro anticoronavirus and antitumoral activity, demonstrating the potential of these compounds as kinase inhibitors and antiviral agents. This suggests a versatile application in targeting various biological pathways and diseases (Jilloju et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2-methoxyphenyl)-3-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-15-7-5-6-14(12-15)13-28-20-22-21-18-19(25)23(10-11-24(18)20)16-8-3-4-9-17(16)27-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWICULOIZUMACP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)
![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)


![6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)

![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)
![6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2839891.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2839892.png)

![(E)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2839897.png)
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839899.png)
![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)
